N-[4-(diethylsulfamoyl)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[4-(diethylsulfamoyl)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylsulfamoyl group, a dimethoxyphenyl group, and a pyrrolidine-3-carboxamide core. It is known for its potential use in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylsulfamoyl)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the diethylsulfamoyl and dimethoxyphenyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Diethylsulfamoyl Group: This step may involve sulfonation reactions using diethyl sulfamate.
Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylsulfamoyl)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
N-[4-(diethylsulfamoyl)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biological Studies: This compound can be used to study biological pathways and molecular interactions.
Chemical Research: It serves as a valuable intermediate in the synthesis of other complex molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Uniqueness
N-[4-(diethylsulfamoyl)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the position of the dimethoxy groups and the presence of the pyrrolidine-3-carboxamide core
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H29N3O6S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H29N3O6S/c1-5-25(6-2)33(29,30)19-10-7-17(8-11-19)24-23(28)16-13-22(27)26(15-16)20-14-18(31-3)9-12-21(20)32-4/h7-12,14,16H,5-6,13,15H2,1-4H3,(H,24,28) |
InChI Key |
IYXWBKWOMLTWME-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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